molecular formula C12H13N3O4S B2938317 5-methyl-4-(N-methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide CAS No. 1207054-81-6

5-methyl-4-(N-methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide

Cat. No.: B2938317
CAS No.: 1207054-81-6
M. Wt: 295.31
InChI Key: UMEVIRPXPJIPFG-UHFFFAOYSA-N
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Description

5-methyl-4-(N-methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C12H13N3O4S and its molecular weight is 295.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiprotozoal Activity

5-Methyl-4-(N-methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide is involved in the synthesis of novel compounds with potential antiprotozoal activity. A study by Ismail et al. (2004) details the synthesis of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, starting from compounds structurally related to this compound. These compounds exhibited strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).

Amplification of Phleomycin Activity

Another application involves the synthesis of pyridinylpyrimidines with strongly basic side chains, as discussed by Brown and Cowden (1982). These compounds, synthesized through the condensation of 3-aminocrotonamide with ethyl pyridine-2-carboxylate or related esters, showed activity as amplifiers of phleomycin against Escherichia coli. This research points towards the potential use of this compound derivatives in enhancing the efficacy of antibiotic treatments (Brown & Cowden, 1982).

Spectral Study of Organic Ligands

In the field of coordination chemistry, Patel (2020) explored the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, including derivatives of this compound. This study revealed the potential of these compounds in forming metal complexes with various transition metals, which were evaluated for their antimicrobial activities, showcasing the versatility of such compounds in developing new materials with potential biological applications (Patel, 2020).

Heterocyclic System Synthesis

Research by Stroganova et al. (2016) delved into the acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, related to this compound. The study explored furan ring opening and recyclization, leading to derivatives of a new fused heterocyclic system, pyrrolo[1,2-a][1,4]diazocine. The synthesized compounds were structurally characterized, indicating the potential of such transformations in the synthesis of novel heterocyclic compounds with possible pharmaceutical applications (Stroganova, Vasilin, & Krapivin, 2016).

Properties

IUPAC Name

5-methyl-4-(methylsulfamoyl)-N-pyridin-3-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-8-11(20(17,18)13-2)6-10(19-8)12(16)15-9-4-3-5-14-7-9/h3-7,13H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEVIRPXPJIPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)NC2=CN=CC=C2)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.